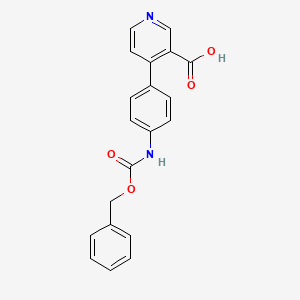

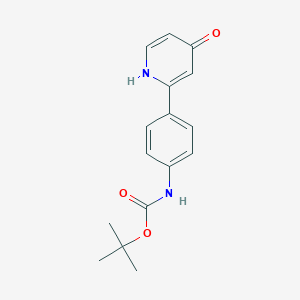

![molecular formula C15H16N2O3S B6415999 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261910-99-9](/img/structure/B6415999.png)

4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%

Overview

Description

4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, or (4-OH-PPSP) for short, is a heterocyclic organic compound that has become increasingly important in the fields of chemical synthesis and scientific research. This compound serves as an important building block for the synthesis of various organic molecules and is also used in a variety of applications in scientific research.

Scientific Research Applications

4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has a wide variety of applications in scientific research. It is used as a building block in the synthesis of various organic molecules, such as peptides and proteins. It is also used in the synthesis of various pharmaceuticals, including antimalarials, antibiotics, and antivirals. In addition, 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is used in the synthesis of organic semiconductors, which are used in the manufacture of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Furthermore, 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is not yet fully understood. However, it is known that the compound acts as an inhibitor of certain enzymes, including the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is able to reduce inflammation and pain. In addition, 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is thought to act as an antioxidant, which means that it is able to scavenge free radicals and reduce oxidative stress.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% are not yet fully understood. However, it is known that the compound is able to reduce inflammation and pain by inhibiting the activity of cyclooxygenase-2 (COX-2). In addition, 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is thought to act as an antioxidant, which means that it is able to scavenge free radicals and reduce oxidative stress. Furthermore, 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is known to have anti-cancer activity, as it has been shown to inhibit the growth of several types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has several advantages for laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is relatively easy to synthesize, and the synthesis can be performed using a variety of methods. Furthermore, 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is relatively non-toxic, which makes it safe to use in laboratory experiments.

However, there are also some limitations to the use of 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in laboratory experiments. One limitation is that the compound is relatively expensive, which can limit its use in some experiments. In addition, the compound is not widely available, which can also limit its use in some experiments. Furthermore, 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is not soluble in water, which can limit its use in aqueous-based experiments.

Future Directions

There are a variety of possible future directions for 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% research. One possible direction is to further investigate the compound’s mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore the compound’s potential therapeutic applications, such as its use in the treatment of inflammation and pain. Furthermore, further research could be conducted to explore the compound’s potential applications in the synthesis of organic molecules and polymers. Finally, further research could be conducted to explore the compound’s potential applications in the manufacture of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Synthesis Methods

The synthesis of 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can be achieved through a variety of methods, including the use of a palladium-catalyzed cross-coupling reaction, the use of a copper-catalyzed cyclization reaction, and the use of a palladium-catalyzed oxidative coupling reaction. The palladium-catalyzed cross-coupling reaction is the most commonly used method for the synthesis of 4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%. This reaction involves the coupling of a pyridine derivative with a pyrrolidinyl sulfonyl phenyl group, which is catalyzed by a palladium-containing catalyst. This reaction is typically performed in the presence of a base such as potassium carbonate, and the product is purified by recrystallization.

properties

IUPAC Name |

2-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-13-7-8-16-15(11-13)12-3-5-14(6-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIMNPDZTDGUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692799 | |

| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine | |

CAS RN |

1261910-99-9 | |

| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

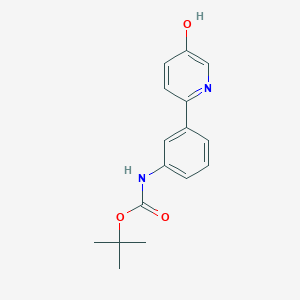

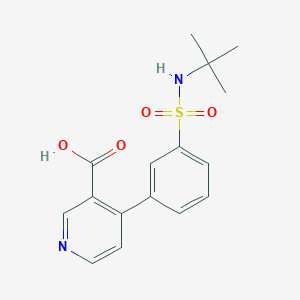

![6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415959.png)

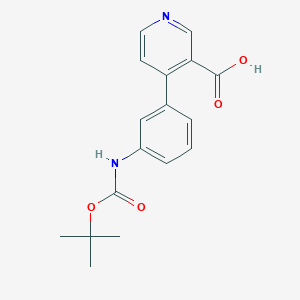

![4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415974.png)

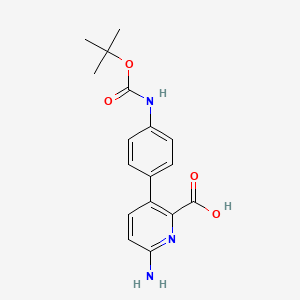

![5-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415981.png)

![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415994.png)

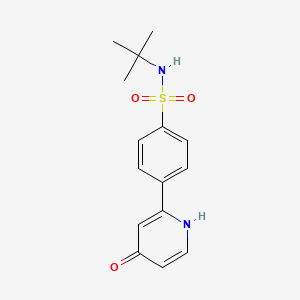

![5-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416007.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)

![5-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416023.png)